2-Methylthio-N6-isopentenyladenosine-d6
Description
Properties
CAS No. |
1258839-12-1 |
|---|---|
Molecular Formula |
C16H23N5O4S |
Molecular Weight |
387.488 |
IUPAC Name |
2-(hydroxymethyl)-5-[2-methylsulfanyl-6-[[4,4,4-trideuterio-3-(trideuteriomethyl)but-2-enyl]amino]purin-9-yl]oxolane-3,4-diol |
InChI |
InChI=1S/C16H23N5O4S/c1-8(2)4-5-17-13-10-14(20-16(19-13)26-3)21(7-18-10)15-12(24)11(23)9(6-22)25-15/h4,7,9,11-12,15,22-24H,5-6H2,1-3H3,(H,17,19,20)/i1D3,2D3 |
InChI Key |
VZQXUWKZDSEQRR-WFGJKAKNSA-N |
SMILES |
CC(=CCNC1=NC(=NC2=C1N=CN2C3C(C(C(O3)CO)O)O)SC)C |
Synonyms |
N-[3-(Methyl-d3)-2-buten-1-yl-4,4,4-d3]-2-(methylthio)-Adenosine-d6; N-(3-Methyl-2-butenyl)-2-(methylthio)-adenosine-d6; 2-Methylthio Isopentenyladenosine-d6; 2-Methylthio-6-(3-methyl-2-butenylamino)-β,D-ribofuranosylpurine-d6; 2-Methylthio-N6-(isope |
Origin of Product |
United States |
Preparation Methods
Deuterated Methylthiolation of AICA-Riboside
The synthesis begins with 5-aminoimidazole-4-carboxamide riboside (AICA-riboside), a precursor for purine derivatives. Deuterated methylthiolation is achieved using iodomethane-d3 (99.5% isotopic purity) under alkaline conditions. This step introduces the 2-methylthio group while preserving the ribose backbone:
-
Methylthiolation :
-
Acetylation and Chlorination :
Coupling with Deuterated Isopentenylamine
The N6-isopentenyl side chain is introduced via nucleophilic substitution using 4-hydroxy-3-methyl-trans-2-butenylamine-d2 (isotopic purity 99%):
-
Amine Preparation :
-
Condensation Reaction :
Table 1: Synthetic Pathway Summary
| Step | Reagents/Conditions | Yield | Isotopic Purity |
|---|---|---|---|
| Methylthiolation | Iodomethane-d3, KOH, 25°C | 84% | 99.5% D |
| Acetylation/Chlorination | SOCl2-DMF, MeOH-NH3 | 63% | 95.75% D* |
| Amine Coupling | Ethanol, 80°C, 48h | 62% | 99% D |
*Deuterium distribution: 0.26% d1, 3.21% d2, 2.59% d3, 5.36% d4, 88.58% d5.
Isotopic Labeling Strategies
Site-Specific Deuterium Incorporation
Deuterium is introduced at two sites:
Purification and Analysis
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HPLC Purification : Reverse-phase C18 columns with methanol-water gradients (15–40% MeOH) isolate intermediates.
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Mass Spectrometry (MS) : High-resolution MS confirms molecular ions at m/z 335.36 (M+H)+ and deuterium distribution.
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NMR Spectroscopy : 1H NMR shows absence of proton signals at δ 2.1 ppm (methylthio group) and δ 5.2 ppm (isopentenyl double bond).
Challenges and Optimization
Isotopic Dilution in Multi-Step Synthesis
-
Deuterium loss occurs during acidic/basic conditions (e.g., chlorination with SOCl2).
Applications in Research
Stable Isotope Dilution Mass Spectrometry (SID-MS)
Chemical Reactions Analysis
2-Methylthio-N6-isopentenyladenosine-d6 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include iodine for cyclization reactions, which transform the prenyl group from a hydrogen-bond acceptor to a donor . The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the prenyl group and the methylthio moiety.
Scientific Research Applications
Chemistry
In the field of chemistry, 2-Methylthio-N6-isopentenyladenosine-d6 is utilized to study the effects of nucleoside modifications on RNA structure and function. Its unique properties allow researchers to investigate how modifications influence RNA stability, folding, and interactions with proteins.
Role in Mitochondrial Translation
The incorporation of this compound into tRNAs is critical for promoting efficient codon-anticodon base-pairing during protein translation. This modification is essential for maintaining mitochondrial function and energy metabolism in mammals . Studies have shown that the presence of this modified nucleoside enhances the accuracy of protein synthesis, which is vital for cellular function.
Investigating Cellular Mechanisms
Research has indicated that derivatives of adenosine, including this compound, can influence apoptotic pathways in human cells. For instance, studies have demonstrated that these compounds can induce apoptosis in cancer cell lines by affecting ATP production and triggering cellular stress responses .
Therapeutic Potential
The potential therapeutic applications of this compound are particularly relevant in treating diseases related to mitochondrial dysfunction. Given its role in enhancing mitochondrial translation, it may serve as a candidate for developing treatments for conditions such as mitochondrial myopathies or metabolic disorders .
Cancer Research
Recent studies have explored the antiproliferative effects of this compound on various cancer cell lines. For example, it has been shown to inhibit growth and induce apoptosis in human myeloid leukemia cells . These findings suggest that this compound may play a role in cancer therapy by targeting specific cellular pathways involved in tumor growth.
Comparison with Related Compounds
| Compound Name | Structure Similarity | Biological Activity | Unique Features |
|---|---|---|---|
| N6-Isopentenyladenosine | Similar base structure | Cytokinin activity; promotes plant growth | Non-deuterated form |
| 2-Methylthio-N6-isopentenyladenosine | Similar base structure | Antiproliferative effects; plant growth regulator | Contains sulfur atom |
| N6-(Δ2-Isopentenyl)adenine | Similar base structure | Cytokinin activity; involved in plant hormone signaling | Lacks deuterium substitution |
| Riboprine | Similar base structure | Anticancer properties; plant growth regulator | Non-deuterated form |
Summary of Biological Activities
- Mitochondrial Function : Enhances mitochondrial translation efficiency.
- Apoptosis Induction : Triggers apoptotic pathways in cancer cells.
- Plant Growth Regulation : Functions as a cytokinin precursor influencing plant physiological processes.
Mechanism of Action
The mechanism of action of 2-Methylthio-N6-isopentenyladenosine-d6 involves its incorporation into tRNAs, where it facilitates correct codon-anticodon base-pairing, thus promoting efficient protein translation. The enzyme Cdk5rap1 is responsible for converting N6-isopentenyladenosine to its methylthio derivative, which is crucial for maintaining the proper function of mitochondrial tRNAs . This modification helps regulate mitochondrial translation and energy metabolism by ensuring the accurate translation of mitochondrial-encoded proteins .
Comparison with Similar Compounds
N6-Isopentenyladenosine (i⁶A)
- Structure : Lacks the C2 methylthio group present in ms²i⁶A.
- Function : Critical for tRNA stability and accurate codon recognition .
- Deuterated Form : N6-Isopentenyladenine-d6 (CAS RN: 175733-28-5) is used in cytokinin metabolism studies, highlighting the role of deuterium in tracking metabolic pathways .
2-Methylthio-N6-threonylcarbamoyladenosine (ms²t⁶A)
- Structure : Contains a threonylcarbamoyl group at N⁶ instead of isopentenyl.
- Function : Essential for decoding lysine codons in tRNAᴸʸˢ. Mutations in its modifying enzyme, CDKAL1, correlate with type 2 diabetes risk .
- Cyclic Form: ms²ct⁶A (C₁₇H₂₁N₅O₇S, MW: 439.12) is synthesized via carbodiimide chemistry, demonstrating structural versatility among methylthio-modified adenosines .
2-Methylthio-N6-(cis-hydroxyisopentenyl)adenosine (ms²io⁶A)
2-Methylthiomethylenethio-N6-isopentenyladenosine (msms²i⁶A)
- Structure : Contains an additional methylthio group on the methylene bridge.
- Molecular Formula : C₁₇H₂₅N₅O₄S₂ (MW: 427.13) .
- Applications : Used in studies requiring enhanced steric bulk or altered electronic properties for probing enzyme-substrate interactions.
Functional and Analytical Comparisons
Analytical Detection
- ReACT-seq : A chemoselective sequencing method maps ms²i⁶A transcriptome-wide at single-base resolution, leveraging methylthio-azide bioconjugation .
- Mass Spectrometry: Deuterated compounds (e.g., ms²i⁶A-d6) enhance quantification by reducing background noise in isotopic tracing .
Key Research Findings
Q & A
Q. What bioinformatics tools are recommended for analyzing ReACT-seq datasets?
- Methodological Answer : Use pipelines like SAMtools for alignment and custom scripts to identify RT-stop sites. Integrate data with mitochondrial tRNA annotation databases (e.g., MitoTIP) and cross-reference with RNA modification databases (e.g., RMBase) .
Tables
Q. Table 1. Comparison of ms²i⁶A Detection Methods
Q. Table 2. Key Experimental Controls for ms²i⁶A Studies
| Control Type | Purpose | Example Implementation |
|---|---|---|
| Mitochondrial-depleted | Exclude nuclear RNA contamination | Use ρ⁰ cells |
| Enzymatic knockout | Confirm modification dependency | Cdk5rap1 CRISPR knockout |
| Synthetic spike-in | Validate detection sensitivity | Add known ms²i⁶A to total RNA |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
